molecular formula C18H19N5OS B12160599 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B12160599
M. Wt: 353.4 g/mol
InChI Key: YBGMJNOTJOKCKV-UHFFFAOYSA-N
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Description

2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with pyridinyl, piperazinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Substitution Reactions: The introduction of the pyridinyl and thiophenyl groups can be achieved through nucleophilic substitution reactions. For instance, the pyridazinone core can be reacted with pyridin-2-ylpiperazine and thiophene derivatives under suitable conditions, often involving the use of catalysts or activating agents.

    Final Assembly: The final compound is obtained by coupling the substituted pyridazinone with the piperazinyl and thiophenyl groups, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the pyridinyl group, potentially leading to dihydropyridazinone or dihydropyridine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazinone or dihydropyridine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one has been studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, offering possibilities for the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the discovery of new active ingredients with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridinyl and piperazinyl groups are known to enhance binding affinity to certain biological targets, while the thiophenyl group can modulate the compound’s electronic properties, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(phenyl)pyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophenyl group.

    2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan group instead of a thiophenyl group.

    2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(pyridin-3-yl)pyridazin-3(2H)-one: Similar structure but with an additional pyridinyl group.

Uniqueness

The uniqueness of 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one lies in its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly suitable for targeting certain biological pathways and receptors, potentially leading to more effective and selective therapeutic agents.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C18H19N5OS/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2

InChI Key

YBGMJNOTJOKCKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=N4

Origin of Product

United States

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